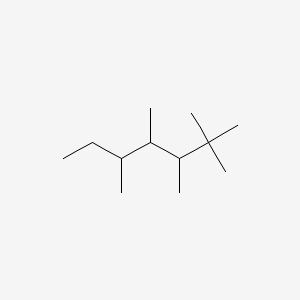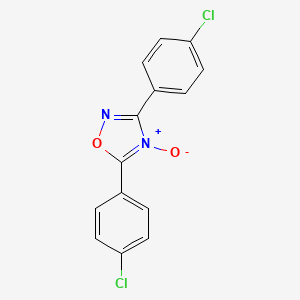
Ethyl (triethylgermyl)(triethylstannyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (triethylgermyl)(triethylstannyl)acetate is an organometallic compound that features both germanium and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (triethylgermyl)(triethylstannyl)acetate typically involves the reaction of triethylgermanium chloride and triethyltin chloride with ethyl acetate in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (triethylgermyl)(triethylstannyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides of germanium and tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation: Germanium dioxide, tin dioxide.
Reduction: Triethylgermanium hydride, triethyltin hydride.
Substitution: Various substituted ethyl esters.
Scientific Research Applications
Ethyl (triethylgermyl)(triethylstannyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Potential use in the study of metal-organic interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which ethyl (triethylgermyl)(triethylstannyl)acetate exerts its effects involves the interaction of its germanium and tin atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The pathways involved include coordination with other metal centers and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (triethylgermyl)acetate
- Ethyl (triethyltin)acetate
- Methyl (triethylgermyl)(triethylstannyl)acetate
Uniqueness
This compound is unique due to the presence of both germanium and tin atoms, which impart distinct chemical properties
Properties
CAS No. |
61861-16-3 |
|---|---|
Molecular Formula |
C16H36GeO2Sn |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
ethyl 2-triethylgermyl-2-triethylstannylacetate |
InChI |
InChI=1S/C10H21GeO2.3C2H5.Sn/c1-5-11(6-2,7-3)9-10(12)13-8-4;3*1-2;/h9H,5-8H2,1-4H3;3*1H2,2H3; |
InChI Key |
HFVPFAVWIZBMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([Ge](CC)(CC)CC)[Sn](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride](/img/structure/B14549301.png)



![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
![3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol](/img/structure/B14549331.png)
![3-[3-(4-Chlorophenoxy)-3-methylbutanoyl]pyridin-2(1H)-one](/img/structure/B14549340.png)

![1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate](/img/structure/B14549355.png)



![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]](/img/structure/B14549372.png)

